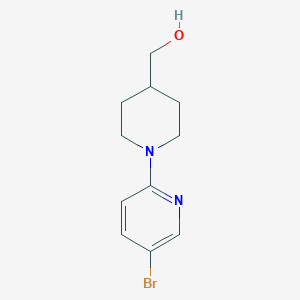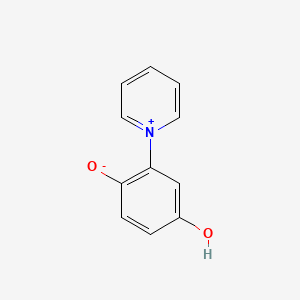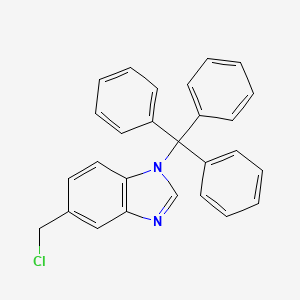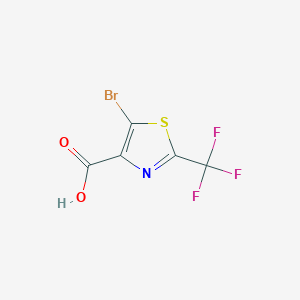
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol: is a chemical compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Piperidine Derivative: The brominated pyridine is then reacted with a piperidine derivative to form the desired piperidine ring structure.
Introduction of Methanol Group: Finally, the methanol group is introduced through a suitable reaction, such as reduction or substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety or the piperidine ring.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the bromopyridine or piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Studies: Can be used to study the effects of bromopyridine and piperidine derivatives on biological systems.
Industry:
Material Science: Possible applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the piperidine ring can provide structural stability and influence the compound’s pharmacokinetics.
Comparación Con Compuestos Similares
(1-(5-Chloropyridin-2-yl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(5-Fluoropyridin-2-yl)piperidin-4-yl)methanol: Contains a fluorine atom instead of bromine.
(1-(5-Iodopyridin-2-yl)piperidin-4-yl)methanol: Features an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanol can influence its reactivity and interactions compared to its halogenated analogs.
Reactivity: The bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives.
Biological Activity: The specific biological activity of the compound may differ from its analogs due to the unique properties imparted by the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2 |
Clave InChI |
SOBMPKRZZKZINQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)


![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)









![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
